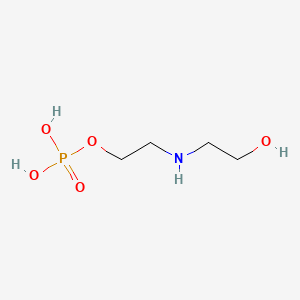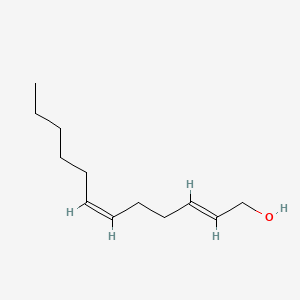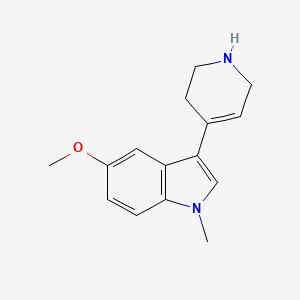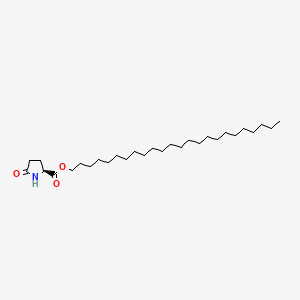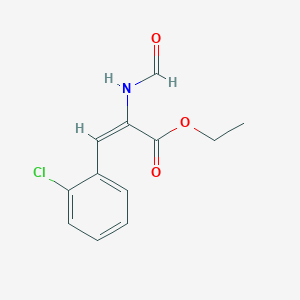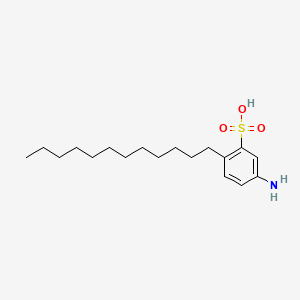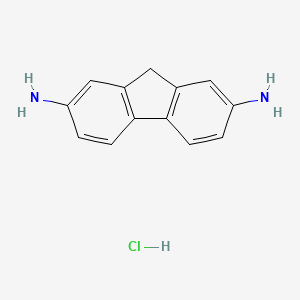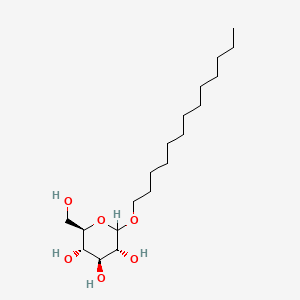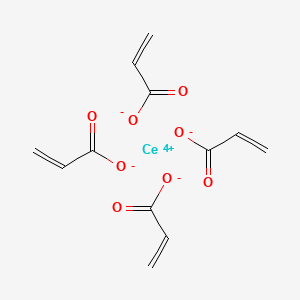
Cerium(4+) acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium(4+) acrylate is a coordination compound where cerium, a rare earth metal, is in its tetravalent state (Ce4+) Cerium belongs to the lanthanide series and is known for its high reactivity and strong oxidizing properties The acrylate ligand, derived from acrylic acid, forms a complex with cerium, resulting in a compound with unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium(4+) acrylate can be synthesized through several methods. One common approach involves the reaction of cerium(IV) salts, such as cerium(IV) ammonium nitrate, with acrylic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the cerium(4+) ion. The general reaction can be represented as follows: [ \text{Ce(IV) salt} + \text{Acrylic acid} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using cerium(IV) oxide as a starting material. The oxide is dissolved in a suitable acid, such as nitric acid, to form cerium(IV) nitrate, which is then reacted with acrylic acid. The reaction conditions, including temperature, concentration, and pH, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Cerium(4+) acrylate undergoes various chemical reactions, including:
Oxidation: Cerium(4+) is a strong oxidizing agent and can oxidize organic and inorganic substrates.
Reduction: The cerium(4+) ion can be reduced to cerium(3+) under appropriate conditions.
Substitution: The acrylate ligand can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve other carboxylic acids or amines.
Major Products:
Oxidation: Oxidized organic compounds and cerium(3+) species.
Reduction: Cerium(3+) acrylate and reduced organic products.
Substitution: New cerium complexes with different ligands.
Applications De Recherche Scientifique
Cerium(4+) acrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antioxidant and enzyme mimic.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, coatings, and nanocomposites.
Mécanisme D'action
Cerium(4+) acrylate can be compared with other cerium compounds, such as cerium(IV) oxide and cerium(III) acrylate:
Cerium(IV) oxide: A widely studied compound with applications in catalysis and materials science. Unlike this compound, it is an inorganic oxide with different reactivity and applications.
Cerium(III) acrylate: Similar to this compound but with cerium in the trivalent state (Ce3+). It has different redox properties and reactivity.
Comparaison Avec Des Composés Similaires
- Cerium(IV) oxide (CeO2)
- Cerium(III) oxide (Ce2O3)
- Cerium(IV) ammonium nitrate (CAN)
- Cerium(III) chloride (CeCl3)
Propriétés
Numéro CAS |
94232-55-0 |
|---|---|
Formule moléculaire |
C12H12CeO8 |
Poids moléculaire |
424.33 g/mol |
Nom IUPAC |
cerium(4+);prop-2-enoate |
InChI |
InChI=1S/4C3H4O2.Ce/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4 |
Clé InChI |
PKFDXXILXGASLT-UHFFFAOYSA-J |
SMILES canonique |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ce+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



